Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetralithium salt

Description

Systematic Nomenclature and IUPAC Conventions

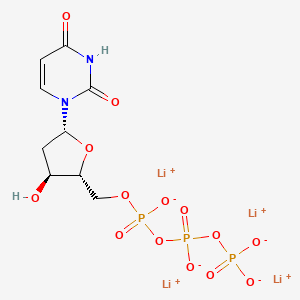

The compound 2'-deoxyuridine-5'-triphosphate tetralithium salt is systematically named according to IUPAC guidelines as tetralithium;[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl] phosphono hydrogen phosphate . This nomenclature reflects:

- Stereochemistry : The ribose moiety adopts a β-D-erythro-pentofuranosyl configuration, with specified R/S configurations at C2', C3', and C5'.

- Phosphorylation : Three phosphate groups are attached to the 5'-hydroxyl of the deoxyribose, forming a triphosphate chain.

- Counterions : Four lithium ions neutralize the triphosphate’s anionic charges.

Common synonyms include dUTP-Li4 , 2'-deoxyuridine-5'-triphosphoric acid tetralithium salt , and Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetralithium salt . The term "tetralithium" distinguishes it from sodium or trisodium salt forms.

Molecular Formula and Crystallographic Data

Molecular Formula

The tetralithium salt has the formula C₉H₁₁Li₄N₂O₁₄P₃ (MW: 491.87 g/mol), while the free acid form is C₉H₁₅N₂O₁₄P₃ (MW: 468.14 g/mol). The lithium ions replace protons from the triphosphate group, reducing molecular symmetry and influencing crystallization.

Crystallographic Properties

Limited single-crystal X-ray data are available for this specific salt. However, related lithium-containing nucleotides, such as biotin-11-dUTP tetralithium salt , crystallize in orthorhombic systems with space group P2₁2₁2₁ and unit cell parameters approximating a = 59.48 Å, b = 138.54 Å, c = 157.91 Å. Lithium ions coordinate with phosphate oxygen atoms, creating a pseudo-octahedral geometry that stabilizes the triphosphate backbone.

Table 1: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁2₁2₁ (orthorhombic) | |

| Unit cell volume | ~1,300 ų | |

| Coordination | Li⁺ ↔ phosphate O atoms |

Comparative Analysis of Lithium vs. Sodium Salt Forms

Physicochemical Differences

| Property | Tetralithium Salt | Tetrasodium Salt |

|---|---|---|

| Molecular weight | 491.87 g/mol | 556.1 g/mol |

| Solubility | >100 mM in H₂O | ~100 mM in H₂O |

| Stability | Stable at −20°C | Stable at −20°C |

| Hygroscopicity | Moderate | High |

Lithium salts exhibit lower molecular weight and reduced hygroscopicity compared to sodium analogs due to lithium’s smaller ionic radius (0.76 Å vs. 1.02 Å). This enhances handling in anhydrous synthesis. However, sodium salts are preferred in biochemical assays (e.g., PCR) due to better compatibility with polymerase enzymes.

Spectral Characterization (UV-Vis, NMR, Mass Spectrometry)

UV-Vis Spectroscopy

The tetralithium salt exhibits a λₘₐₓ at 262 nm (ε = 10.2 mM⁻¹cm⁻¹) due to the uracil chromophore. The absence of a 280 nm shoulder confirms the lack of aromatic amino acid contaminants.

NMR Spectroscopy

¹H NMR (200 MHz, D₂O):

| δ (ppm) | Assignment |

|---|---|

| 7.78 | H6 (uracil) |

| 6.21 | H1' (ribose) |

| 4.42 | H3' (ribose) |

| 3.90–4.10 | H4', H5', H5'' (ribose) |

¹³C NMR (500 MHz, D₂O):

| δ (ppm) | Assignment |

|---|---|

| 165.2 | C4 (uracil carbonyl) |

| 150.1 | C2 (uracil carbonyl) |

| 87.5 | C1' (ribose) |

| 72.3 | C3' (ribose) |

Mass Spectrometry

- ESI-MS (-ve mode) : Major ion at m/z 467.97 ([M–4Li]⁴⁻).

- MS/MS fragmentation : Dominant fragments at m/z 159 (PO₃⁻) and m/z 211 (phosphoribose-H₂O).

Table 2: Key Spectral Signatures

| Technique | Key Peaks/Observations | Source |

|---|---|---|

| UV-Vis | λₘₐₓ = 262 nm (ε = 10.2) | |

| ¹H NMR | H6 at 7.78 ppm | |

| ¹³C NMR | C1' at 87.5 ppm | |

| ESI-MS | [M–4Li]⁴⁻ at m/z 467.97 |

Properties

IUPAC Name |

tetralithium;[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O14P3.4Li/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;;/q;4*+1/p-4/t5-,6+,8+;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHZAAXMVDMAMD-OIXZBRQUSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Li4N2O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93858-62-9 | |

| Record name | Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetralithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093858629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetralithium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetralithium salt (dUTP) is a nucleotide involved in various biological processes, including cellular metabolism, signaling, and the synthesis of nucleic acids. This article delves into its biological activity, supported by research findings and case studies.

Overview of Uridine Triphosphates

Uridine triphosphates (UTPs) are critical for cellular functions. They serve as energy sources and substrates for RNA synthesis. The tetralithium salt form enhances solubility and stability, making it suitable for various experimental applications.

1. Energy Metabolism:

Uridine triphosphate plays a significant role in energy metabolism. In experiments on isolated rat hearts, UTP was shown to induce a positive inotropic effect, enhancing contractility without affecting heart rate. This effect is attributed to the activation of P2Y receptors in cardiomyocytes, which influences myocardial glycogen synthesis and coronary flow .

2. Mucociliary Clearance:

Research indicates that inhaled UTP enhances mucociliary clearance in patients with chronic bronchitis. A double-blind study demonstrated that UTP significantly improved particle clearance rates compared to placebo, likely due to its stimulation of ciliary beating and hydration of airway secretions .

3. Neuroprotective Effects:

In animal models, uridine-5'-monophosphate (UMP), a precursor to UTP, has been shown to increase brain levels of CDP-choline, which is vital for membrane phosphatide synthesis. This suggests potential neuroprotective effects through enhanced membrane integrity and function .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Cardiac Ischemia

In a study examining the effects of uridine derivatives during acute myocardial ischemia, it was found that UTP preserved glycogen stores and improved energy balance in the myocardium. This protective effect was delayed compared to UMP but emphasized the importance of UTP in cardiac health .

Case Study 2: Chronic Bronchitis Treatment

A clinical trial involving chronic smokers showed that nebulized UTP significantly enhanced mucociliary clearance compared to saline placebo. The results indicated that even minimal doses could stimulate ciliary function effectively, suggesting therapeutic potential for respiratory conditions .

Scientific Research Applications

Biochemical Significance

Nucleotide Functionality

- UTP serves as a substrate for RNA synthesis and is involved in energy transfer within cells.

- It plays a role in cellular signaling pathways, particularly through purinergic receptors.

Table 1: Comparison of Nucleotide Functions

| Nucleotide | Role in Cellular Processes | Specific Functions |

|---|---|---|

| UTP | Energy transfer, signaling | RNA synthesis, activation of P2Y receptors |

| ATP | Primary energy currency | Cellular metabolism, muscle contraction |

| GTP | Protein synthesis, signal transduction | G-protein signaling |

Therapeutic Applications

Respiratory Diseases

- UTP has been studied for its therapeutic potential in treating chronic obstructive pulmonary disease (COPD) and other respiratory conditions. It facilitates the clearance of mucous secretions from the lungs, improving respiratory function in patients with conditions such as cystic fibrosis and asthma .

Case Study: COPD Treatment

- A study demonstrated that administration of UTP significantly improved mucociliary clearance in COPD patients, suggesting its potential as a therapeutic agent for respiratory ailments .

Cardiovascular Health

- Research indicates that UTP can protect cardiac tissues during ischemic events. In isolated rat heart models, it has been shown to reduce myocardial injury and improve contractility under ischemic conditions .

Table 2: Summary of Therapeutic Applications

| Condition | Mechanism of Action | Outcome |

|---|---|---|

| Chronic Obstructive Pulmonary Disease (COPD) | Mucociliary clearance enhancement | Improved lung function |

| Myocardial Ischemia | Energy preservation and antiarrhythmic effects | Reduced myocardial injury |

| Schwannoma Cell Migration | Activation of P2Y receptors and MMP-2 expression | Enhanced wound healing |

Molecular Biology Applications

Gene Expression Studies

- UTP is utilized in various molecular biology techniques, including RNA labeling and reverse transcription processes. Its role as a substrate in these reactions is critical for the synthesis of RNA probes used in hybridization assays.

Case Study: RNA Labeling

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Base : Uracil (pyrimidine derivative).

- Sugar : 2'-Deoxyribose (lacks hydroxyl group at the 2' position of the ribose ring).

- Phosphate Groups : Triphosphate moiety esterified to the 5'-hydroxyl of the sugar.

- Counterion : Tetralithium (Li⁺) ions neutralizing the triphosphate’s -4 charge .

Comparison with Similar Compounds

Base Modifications

Key Findings :

Sugar Modifications

Key Findings :

Counterion Variations

Key Findings :

Functional Modifications

Preparation Methods

Phosphorylation to Form 2'-Deoxyuridine 5'-Triphosphate

- The phosphorylation typically involves activation of the 5'-hydroxyl group of 2'-deoxyuridine or its monophosphate derivative using phosphorylating agents such as phosphorus oxychloride or pyrophosphoryl chloride.

- In some methods, tributylamine or other organic amines are used to form intermediate salts that facilitate phosphorylation in aprotic solvents like dimethylformamide (DMF) or pyridine.

- For example, 2'-deoxyuridine can be dissolved in trimethyl phosphate with tributylamine, then reacted with phosphorus oxychloride at low temperatures (0 °C) to form the triphosphate intermediate.

Formation of the Tetralithium Salt

- The triphosphate intermediate or commercially available sodium or ammonium salts of 2'-deoxyuridine 5'-triphosphate are converted to the tetralithium salt by ion exchange.

- This is achieved by treating aqueous solutions of the nucleotide salt with lithium hydroxide or lithium carbonate under controlled pH conditions to replace other cations with lithium ions.

- The solution is then concentrated and lyophilized to yield the tetralithium salt as a solid.

Alternative Synthetic Routes

- Activation of the nucleotide phosphate groups with carbodiimides (e.g., dicyclohexylcarbodiimide) or carbonyldiimidazole (CDI) can facilitate coupling reactions to form dinucleoside polyphosphates, which can be further processed to the desired triphosphate salts.

- Use of sulfonic acid resins to generate free acid forms of nucleotides, followed by salt formation with lithium bases, is another approach to prepare lithium salts without ion-exchange resins.

Purification and Characterization

- Purification is commonly performed using anion exchange chromatography with gradients of ammonium bicarbonate or similar buffers to separate the desired triphosphate from by-products and unreacted starting materials.

- Further purification may involve carbon chromatography and crystallization from hydrophilic organic solvents to obtain high-purity crystals suitable for structural analysis.

- The final tetralithium salt is typically isolated by lyophilization of the aqueous solution after ion exchange and concentration steps.

Data Table Summarizing Key Preparation Steps

Research Findings and Notes

- The yield of the triphosphate formation can be significantly influenced by the choice of activating agents and reaction conditions. For instance, excess activating agents like DCC improve conversion rates but require careful removal of by-products.

- The tetralithium salt form shows improved aqueous solubility and stability compared to sodium or ammonium salts, which is advantageous for pharmaceutical formulations.

- Ion exchange methods using lithium bases provide a direct and efficient route to the lithium salt without extensive use of cation exchange resins, simplifying the process.

- Crystallization from hydrophilic organic solvents yields well-defined crystals suitable for X-ray crystallographic studies, confirming the structure and purity of the compound.

Q & A

Q. How does this compound compare to cytidine or adenosine triphosphate analogs in functional assays?

- Answer : Key differences include:

| Compound | Base Structure | Key Applications | Stability Profile |

|---|---|---|---|

| 2'-deoxy-UTP (tetralithium) | Uracil | RNA labeling, PCR | High (Li⁺ stabilizes) |

| 2'-deoxy-CTP (tetrasodium) | Cytosine | DNA synthesis | Moderate (Na⁺ less stable) |

| ATPγS (tetralithium) | Adenine | Non-hydrolyzable signaling studies | Very high |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.